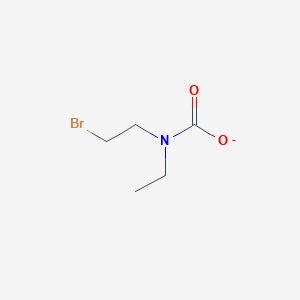
Carbamicacid, N-(2-bromoethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamicacid, N-(2-bromoethyl)-, ethyl ester: is an organic compound with the molecular formula C5H10BrNO2 and a molecular weight of 196.04 g/mol . It is also known by its IUPAC name ethyl N-(2-bromoethyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the carbamate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamicacid, N-(2-bromoethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-bromoethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve the efficiency of the synthesis. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Carbamicacid, N-(2-bromoethyl)-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction reactions: Reduction of the bromoethyl group can lead to the formation of ethyl carbamate derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a polar aprotic solvent like (DMF) are commonly used.
Oxidation: Oxidizing agents such as or in acidic conditions.
Reduction: Reducing agents like or in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of carbamate oxides.
Reduction: Formation of ethyl carbamate derivatives.
科学的研究の応用
Carbamicacid, N-(2-bromoethyl)-, ethyl ester has several applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and pharmaceutical intermediates .
Biology:
- Acts as a cross-linking agent in the modification of biomolecules.
- Used in the study of enzyme inhibition and protein modification .
Medicine:
- Investigated for its potential use in the development of antiviral and anticancer agents .
- Utilized in the synthesis of prodrugs that can be activated in vivo.
Industry:
- Used in the production of agrochemicals and pesticides .
- Employed in the manufacture of polyurethane foams and coatings .
作用機序
The mechanism of action of Carbamicacid, N-(2-bromoethyl)-, ethyl ester involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines , thiols , or hydroxyl groups in biological molecules. This alkylation can lead to the inhibition of enzyme activity or modification of protein function , thereby exerting its biological effects.
類似化合物との比較
Benzyl carbamate: Similar in structure but with a benzyl group instead of a bromoethyl group.
tert-Butyl N-(2-bromoethyl)carbamate: Similar compound with a tert-butyl group instead of an ethyl group.
N-Boc-2-aminoethylamine: Contains a Boc-protected amino group instead of a bromoethyl group.
Uniqueness: Carbamicacid, N-(2-bromoethyl)-, ethyl ester is unique due to its bromoethyl group , which provides specific reactivity for nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies for protein modification and enzyme inhibition .
特性
分子式 |
C5H9BrNO2- |
|---|---|
分子量 |
195.03 g/mol |
IUPAC名 |
N-(2-bromoethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C5H10BrNO2/c1-2-7(4-3-6)5(8)9/h2-4H2,1H3,(H,8,9)/p-1 |
InChIキー |
JCMRAMSLTNWYMQ-UHFFFAOYSA-M |
正規SMILES |
CCN(CCBr)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



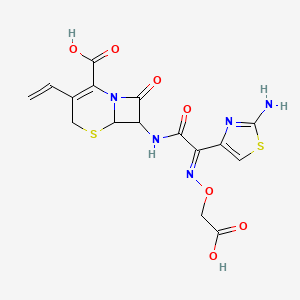


![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)

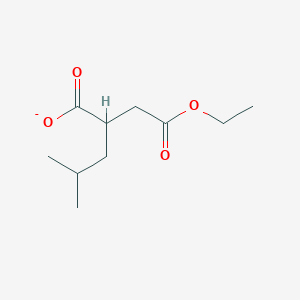
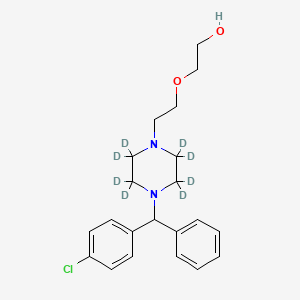
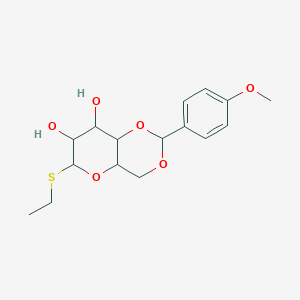
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

